Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 2-chloro-6-fluorophenyl moiety. The compound’s synthesis typically involves cyclocondensation or nucleophilic substitution reactions, as inferred from analogous isoxazole derivatives .
Properties
Molecular Formula |
C12H9ClFNO3 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
InChI Key |
MCTLSKOMZHHFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using acetic anhydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction serves as a critical step for generating bioactive intermediates in pharmaceutical synthesis.
Experimental Conditions
| Reaction Type | Reagents/Conditions | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, aqueous ethanol | 80°C | 4–6 hrs | 78–85% | |
| Basic hydrolysis | 2M NaOH, THF/H₂O (3:1) | 25°C | 2 hrs | 92% |
The base-mediated process demonstrates higher efficiency due to the formation of a stable carboxylate anion intermediate.
Nucleophilic Substitution at Halogen Positions
The 2-chloro-6-fluorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the chlorine position due to its enhanced electrophilicity compared to fluorine .
Key Reactions
-
Ammonolysis : Reaction with NH₃/MeOH at 60°C for 8 hrs replaces chlorine with an amino group (85% conversion).
-
Suzuki Coupling : Using Pd(PPh₃)₄ catalyst and arylboronic acids in DMF/H₂O (5:1) at 100°C forms biaryl derivatives (70–80% yield).
Ring-Opening Reactions of the Isoxazole Moiety
Under strong reducing conditions, the isoxazole ring undergoes cleavage:
Hydrogenolytic Ring Opening
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C | β-Ketoamide derivative | 65% |
This transformation enables access to linear chain compounds with retained stereochemical information from the original heterocycle.
Esterification and Transesterification
The ethyl ester group demonstrates typical carbonyl reactivity:
Transesterification with Methanol
-
Catalyst: K₂CO₃ (10 mol%)
-
Conditions: Refluxing MeOH (12 hrs)
-
Product: Methyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate (94% yield).
Coupling Reactions via Carboxylate Intermediates
The hydrolyzed carboxylic acid derivative participates in peptide coupling:
Amide Formation
Halogen Exchange Reactions
The fluorine atom exhibits limited reactivity but undergoes exchange under extreme conditions:
Fluorine-to-Iodine Exchange
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| KI, CuI, DMF | 150°C, 24 hrs | 5-(2-chloro-6-iodophenyl) derivative | 42% |
Reaction Mechanism Insights
-
Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with base-catalyzed pathways favored due to better leaving group (ethoxide) generation.
-
NAS at Chlorine : Follows a σ-complex mechanism, with electron-withdrawing fluorine substituents activating the ring toward nucleophilic attack.
Scientific Research Applications
Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate can be contextualized by comparing it to related isoxazole derivatives. Below is a systematic analysis based on substituent effects, synthetic routes, and inferred properties:
Structural Analogues and Substituent Effects
| Compound Name | Substituents | CAS Number | Key Features |
|---|---|---|---|
| Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 4-bromophenyl at C5 | 33277-15-5 | Para-substituted Br; higher molecular weight (vs. Cl/F); potential steric ease |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 2-Cl-6-F-phenyl at C3; methyl at C5; carboxylic acid | 3919-74-2 | Carboxylic acid (vs. ester); methyl group enhances hydrophobicity |
| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | Phenyl at C3; methyl at C5; carbonyl chloride | 16883-16-2 | Reactive acyl chloride; no halogen on aryl ring |
Key Observations :
- Substituent Position : The 2-chloro-6-fluorophenyl group in the target compound introduces ortho-substitution, which may induce steric hindrance and electronic effects distinct from para-substituted analogues (e.g., 4-bromophenyl). This could alter binding affinities in biological systems or crystallization tendencies .
- Functional Groups : Replacing the ethyl carboxylate (ester) with a carboxylic acid (3919-74-2) or acyl chloride (16883-16-2) modifies reactivity and solubility. Esters like the target compound balance lipophilicity and metabolic stability compared to acids or reactive chlorides .
Analytical Characterization
- Mass Spectrometry : LRMS data (e.g., m/z 563.2 [M+H]+ for compound 21 in ) indicate that advanced mass spectrometry is essential for verifying molecular weights of halogenated isoxazoles.
- Crystallography : Tools like SHELX and WinGX () enable precise determination of molecular conformation and intermolecular interactions, particularly for assessing halogen-based packing motifs .
Biological Activity
Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHClFNO
Molecular Weight: 255.66 g/mol
IUPAC Name: this compound
The compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of a chloro and a fluorine atom on the phenyl ring may enhance its lipophilicity and influence its binding affinity to enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: The compound has shown promising antibacterial and antifungal properties. For example, it has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and Staphylococcus aureus.
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Specific mechanisms involve the induction of apoptosis in tumor cells, potentially through the modulation of apoptotic pathways.
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
Antimicrobial Activity
A study conducted on various isoxazole derivatives demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| C. albicans | 32 |
These results indicate that the compound has potential as a therapeutic agent against infections caused by these pathogens .
Anticancer Activity
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. A notable study reported an IC value of approximately 25 µM against human breast cancer cells, suggesting moderate potency .
The proposed mechanism of action for this compound involves:
- Binding to Target Enzymes: The compound's structural features allow it to fit into the active sites of specific enzymes, inhibiting their activity.
- Modulation of Signaling Pathways: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound can induce oxidative stress in cancer cells, contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
